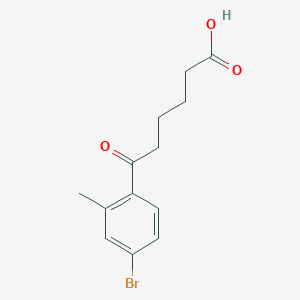

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid

Description

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid is a brominated aromatic compound with the molecular formula C₁₃H₁₅BrO₃ (MW: 299.17 g/mol) and CAS number 898767-34-5 . Structurally, it consists of a hexanoic acid backbone substituted at the sixth carbon with a ketone-linked 4-bromo-2-methylphenyl group. Its bromine substituent and methyl group on the aromatic ring influence its electronic properties, solubility, and reactivity, making it distinct from other 6-aryl-6-oxohexanoic acid derivatives .

Properties

IUPAC Name |

6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-9-8-10(14)6-7-11(9)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGPSUTOOCDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645385 | |

| Record name | 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-34-5 | |

| Record name | 4-Bromo-2-methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Properties of the Compound

Chemical Formula: C$${13}$$H$${15}$$BrO$$_3$$

Molecular Weight: 299.16 g/mol

Density: 1.397 ± 0.06 g/cm³ (predicted)

pKa: 4.67 ± 0.10 (predicted)

Boiling Point: 458.5 ± 40.0 °C (predicted)

Preparation Methods

Bromination of a Precursor Compound

The most common synthetic route involves the bromination of a pre-existing aromatic precursor, such as 6-(2-methylphenyl)-6-oxohexanoic acid , to introduce the bromine atom at the para position of the aromatic ring.

Reaction Scheme:

$$ \text{C}6\text{H}4(\text{CH}3)(\text{CO}) + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}6\text{H}3(\text{Br})(\text{CH}3)(\text{CO}) $$

Key Steps:

- Starting Material: The precursor compound is dissolved in an inert solvent such as dichloromethane.

- Catalyst Addition: Ferric bromide (FeBr$$_3$$) is used as a Lewis acid catalyst.

- Bromination Reaction: Bromine is added dropwise under controlled temperature (0–5 °C).

- Work-Up: The reaction mixture is quenched with water, and the product is extracted using organic solvents.

Notes:

- The reaction requires an inert atmosphere to prevent side reactions.

- The yield is typically high (>85%) when optimal conditions are maintained.

Friedel-Crafts Acylation Followed by Bromination

This method involves two key steps: acylation of a methyl-substituted benzene ring followed by bromination.

Reaction Scheme:

- Friedel-Crafts Acylation:

$$ \text{C}6\text{H}4(\text{CH}3) + \text{RCOCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3(\text{CO})(\text{CH}_3) $$ - Bromination:

$$ \text{C}6\text{H}3(\text{CO})(\text{CH}3) + \text{Br}2 \xrightarrow{\text{FeBr}_3} $$

Key Steps:

- Acylation Reaction:

- Toluene reacts with an acyl chloride (e.g., hexanoyl chloride) in the presence of aluminum chloride (AlCl$$_3$$).

- This step introduces the ketone functionality at the para position relative to the methyl group.

- Bromination Reaction:

- The acylated product undergoes bromination using Br$$2$$/FeBr$$3$$.

Notes:

- This method provides excellent regioselectivity for para-substitution.

- Careful control of reaction conditions ensures minimal over-bromination.

Oxidative Coupling Approach

This method synthesizes the compound by coupling a brominated aromatic intermediate with a hexanoic acid derivative under oxidative conditions.

Reaction Scheme:

$$ \text{C}6\text{H}4(\text{Br})(\text{CH}3) + \text{-CO(CH}2)_4-\xrightarrow{\text{Oxidant}} $$

Key Steps:

- Intermediate Formation: A brominated aromatic compound is prepared separately.

- Coupling Reaction:

- The intermediate reacts with a hexanoic acid derivative in the presence of an oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid).

- A catalyst such as tetrafluoroboric acid may be used to facilitate coupling.

Notes:

- This method is less commonly used due to lower yields (~60–70%).

- It offers an alternative route when starting materials are readily available.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of Precursor | >85 | Br$$2$$, FeBr$$3$$ | High yield, simple work-up | Requires precursor availability |

| Friedel-Crafts Acylation + Br | >80 | AlCl$$3$$, Br$$2$$ | Excellent regioselectivity | Multi-step process |

| Oxidative Coupling | ~60–70 | Oxidants, catalysts | Alternative starting materials | Lower yield |

Experimental Data Table

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25 °C |

| Catalyst | FeBr$$3$$, AlCl$$3$$ |

| Reaction Time | 12–14 hours |

| Work-Up | Water quench, extraction |

| Purification | Recrystallization |

Scientific Research Applications

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted phenyl ring can enhance binding affinity to these targets, while the hexanoic acid moiety may facilitate cellular uptake. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic Acid

Physicochemical and Reactivity Differences

- Acidity: The electron-withdrawing bromine substituent in this compound increases the acidity of its carboxylic acid group compared to non-halogenated analogues like 6-(4-hexyloxyphenyl)-6-oxohexanoic acid .

- Solubility: Polar substituents (e.g., hydroxyl in sorbicillinoids ) enhance aqueous solubility, whereas lipophilic groups (e.g., hexyloxy or bromo ) favor organic-phase reactivity.

- Synthetic Methods : Friedel-Crafts acylation is commonly used for aryl-substituted derivatives (e.g., 2,5-dimethoxyphenyl ), while enzymatic routes (e.g., ω-transaminases ) are employed for simpler aliphatic analogues.

Biological Activity

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid, a compound with the chemical formula C13H15BrO3 and CAS number 898767-34-5, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.

The compound features a brominated aromatic ring and a ketone functional group, which may contribute to its biological activities. The structure can be represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Research has shown that it may inhibit the proliferation of cancer cells, particularly in leukemia and solid tumors.

- Mechanisms of Action : The compound is believed to interact with specific molecular targets, modulating cellular pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

The compound demonstrated significant activity against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. A notable study examined its effects on acute myeloid leukemia (AML) cells, showing promising results in inducing apoptosis.

Case Study: Acute Myeloid Leukemia (AML)

In vitro studies revealed that treatment with this compound led to:

- Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed.

- Induction of Apoptosis : Increased levels of cleaved caspase-3 were noted, indicating activation of apoptotic pathways.

The findings from this study are summarized in Table 2.

| Concentration (μM) | Cell Viability (%) | Caspase-3 Activation (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 5 | 75 | 2 |

| 10 | 50 | 4 |

The proposed mechanism of action for this compound involves:

- Inhibition of HDACs : The compound may act as a histone deacetylase inhibitor, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle and apoptosis.

- Interaction with Apoptotic Pathways : It appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where adipoyl chloride reacts with a substituted aromatic precursor (e.g., 4-bromo-2-methylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include solvent choice (e.g., dichloromethane for controlled reactivity), temperature (0–25°C to avoid side reactions), and stoichiometric ratios (excess acyl chloride to drive completion). Post-reaction hydrolysis under acidic conditions yields the carboxylic acid .

- Optimization : Yield improvements (e.g., 60–94%) are achieved via refluxing in toluene or dichloromethane during esterification steps, followed by catalytic hydrogenation or borohydride reduction for intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm for bromophenyl), ketone carbonyl (δ ~200 ppm), and carboxylic acid protons (broad δ 12–14 ppm). Compare with analogs like 6-(2-methylphenyl)-6-oxohexanoic acid for substituent effects .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or bond lengths. ORTEP-III visualizes thermal ellipsoids for positional accuracy .

- MS : High-resolution ESI-MS confirms molecular ion ([M-H]⁻ at m/z ~285 for C₁₃H₁₄BrO₃⁻) and fragmentation patterns .

Q. How can purification challenges (e.g., acidic byproducts) be addressed?

- Methods :

- Liquid-liquid extraction : Use NaHCO₃ to isolate the carboxylic acid from organic layers.

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate + 1% acetic acid) improves separation of polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, monitored by HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Friedel-Crafts acylation for this compound?

- Analysis : The electron-donating methyl group at the 2-position directs electrophilic attack to the 4-position of the benzene ring, while the bromine substituent (electron-withdrawing) stabilizes the intermediate carbocation. Computational studies (DFT) using Gaussian software can model charge distribution and transition states to validate selectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected carbonyl shifts)?

- Strategies :

- Variable-temperature NMR : Detects tautomerization or dynamic effects in solution.

- X-ray refinement : SHELXL corrects for disorder in crystal structures, especially if the ketone group participates in hydrogen bonding .

- Isotopic labeling : ¹³C-labeled carbonyl groups clarify coupling patterns in complex spectra .

Q. What catalytic systems enhance oxidation or functionalization of the ketone group?

- Case Study : N-Hydroxyphthalimide (NHPI) catalyzes aerobic oxidation of alcohol intermediates to ketones with >92% yield under optimized conditions (25–40°C, O₂ flow rate 0.5 L/min). Transition-metal catalysts (e.g., Pd/C) enable selective reductions without affecting the bromine substituent .

Q. Are there enzymatic pathways for biodegradation or biosynthesis of this compound?

- Bioprospecting : Cytochrome P450 enzymes (e.g., CYP450) oxidize aliphatic chains, while aldehyde dehydrogenases (AldDH) convert intermediates to adipic acid. Candida tropicalis engineered with ADH and FAO genes degrades 6-oxohexanoic acid derivatives, suggesting potential metabolic studies .

Q. How does the bromine substituent influence biological activity compared to non-halogenated analogs?

- Structure-Activity Relationship (SAR) : The bromine atom increases lipophilicity (logP ~2.8 vs. ~2.2 for methyl analogs), enhancing membrane permeability. Cytotoxicity assays (e.g., HL-60 cell line, IC₅₀ ~50 µM) reveal improved activity over non-halogenated derivatives, likely due to halogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.